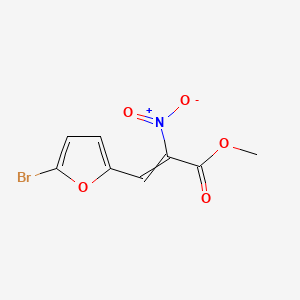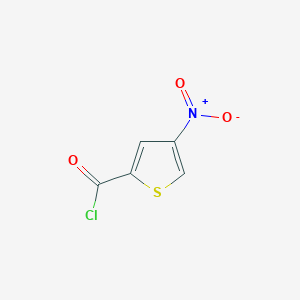
Purine, 6-chloro-9-(d-1-methylphenethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Purine, 6-chloro-9-(d-1-methylphenethyl)- is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 6th position and a d-1-methylphenethyl group at the 9th position of the purine ring. Purine derivatives are known for their significant roles in various biological processes and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Purine, 6-chloro-9-(d-1-methylphenethyl)- typically involves the chlorination of purine at the 6th position followed by the introduction of the d-1-methylphenethyl group at the 9th position. One common method involves the use of 6-chloropurine as a starting material. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and alkylation processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Purine, 6-chloro-9-(d-1-methylphenethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like DMSO or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various purine derivatives with different functional groups at the 6th position.
Wissenschaftliche Forschungsanwendungen
Purine, 6-chloro-9-(d-1-methylphenethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Purine, 6-chloro-9-(d-1-methylphenethyl)- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular functions. For example, purine derivatives are known to inhibit enzymes involved in DNA synthesis and repair, which can result in the suppression of cell proliferation .
Vergleich Mit ähnlichen Verbindungen
6-Chloropurine: A simpler derivative with a chlorine atom at the 6th position.
9-Benzylpurine: A derivative with a benzyl group at the 9th position.
6-Methylpurine: A derivative with a methyl group at the 6th position.
Comparison: Purine, 6-chloro-9-(d-1-methylphenethyl)- is unique due to the presence of both the chlorine atom and the d-1-methylphenethyl group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications .
Eigenschaften
CAS-Nummer |
73972-53-9 |
|---|---|
Molekularformel |
C14H13ClN4 |
Molekulargewicht |
272.73 g/mol |
IUPAC-Name |
6-chloro-9-[(2R)-1-phenylpropan-2-yl]purine |
InChI |
InChI=1S/C14H13ClN4/c1-10(7-11-5-3-2-4-6-11)19-9-18-12-13(15)16-8-17-14(12)19/h2-6,8-10H,7H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
AWGWIELXCODGMV-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@H](CC1=CC=CC=C1)N2C=NC3=C2N=CN=C3Cl |
Kanonische SMILES |
CC(CC1=CC=CC=C1)N2C=NC3=C2N=CN=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-Octane-1,8-diylbis{N'-cyano-N''-[3-(1,3-thiazol-2-yl)propyl]guanidine}](/img/structure/B14464810.png)








![2-Propenoic acid, 2-methyl-, telomer with 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate](/img/structure/B14464872.png)

![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-](/img/structure/B14464885.png)


